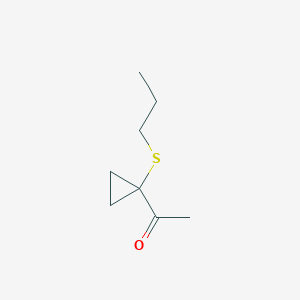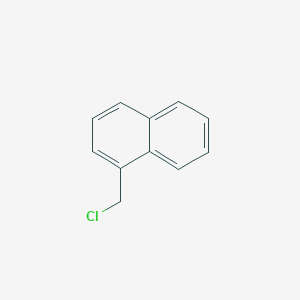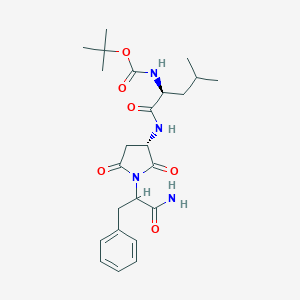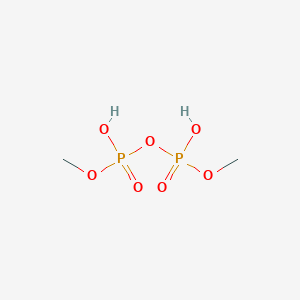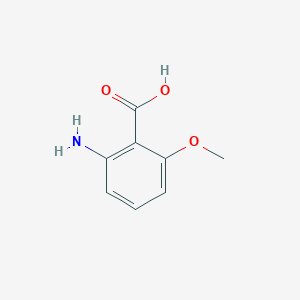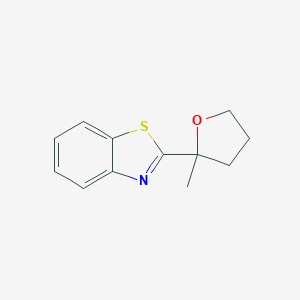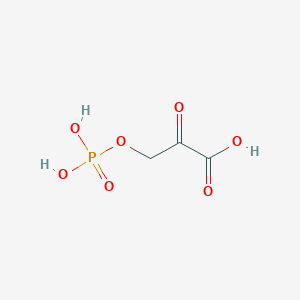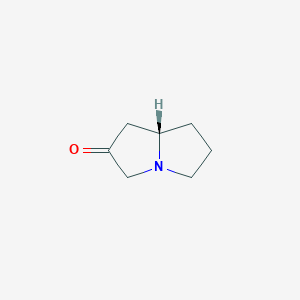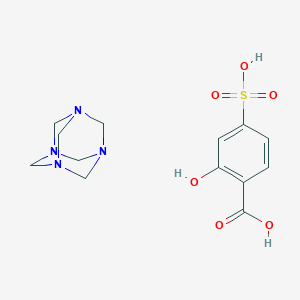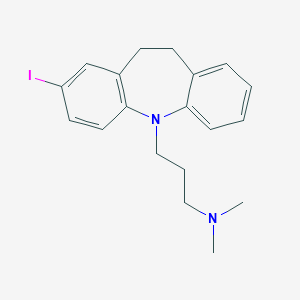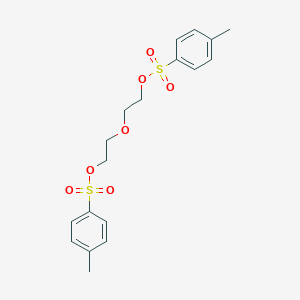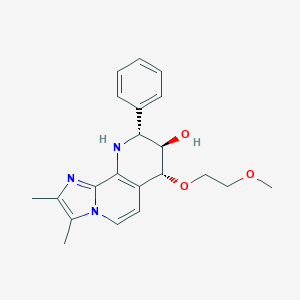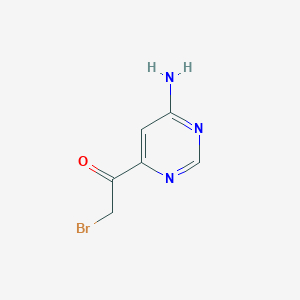
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone, also known as APE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrimidine and is commonly used as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is not well understood. However, it is believed that 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone acts as a nucleophile and reacts with electrophilic molecules. This reaction leads to the formation of covalent bonds between 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone and the target molecule. The covalent bond formation is irreversible and can lead to the inhibition of enzymatic activity.
Efectos Bioquímicos Y Fisiológicos
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has been shown to have biochemical and physiological effects on cells. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has also been shown to inhibit the activity of certain enzymes, including proteases and kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yield. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is also stable under a wide range of conditions, making it suitable for use in various chemical reactions.
One limitation of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is its potential toxicity. It has been reported to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone. One area of interest is the development of new drugs based on 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone. Researchers are exploring the potential of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone derivatives as anticancer agents and other therapeutics.
Another area of interest is the use of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone as a reagent in new chemical reactions. Researchers are exploring the potential of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone in the synthesis of new pyrimidine derivatives and other compounds.
Conclusion
In conclusion, 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a relatively simple compound to synthesize and has been used as a reagent in various chemical reactions. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has also been shown to have biochemical and physiological effects on cells and has potential applications in the development of new drugs. While there are limitations to the use of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone involves the reaction of 6-aminopyrimidine with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in high yield after purification. The synthesis of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has been extensively studied for its potential applications in scientific research. It has been used as a reagent in various chemical reactions, including the synthesis of pyrimidine derivatives and the preparation of fluorescent probes. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
Número CAS |
117053-51-7 |
|---|---|
Nombre del producto |
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone |
Fórmula molecular |
C6H6BrN3O |
Peso molecular |
216.04 g/mol |
Nombre IUPAC |
1-(6-aminopyrimidin-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C6H6BrN3O/c7-2-5(11)4-1-6(8)10-3-9-4/h1,3H,2H2,(H2,8,9,10) |
Clave InChI |
ADJKQNJIWYGIJV-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1N)C(=O)CBr |
SMILES canónico |
C1=C(N=CN=C1N)C(=O)CBr |
Sinónimos |
Ethanone, 1-(6-amino-4-pyrimidinyl)-2-bromo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




